molecular formula C19H23Cl2N3O2S2 B3018472 5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215741-68-6

5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B3018472
CAS No.: 1215741-68-6
M. Wt: 460.43
InChI Key: STBOITXQYPHUNF-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a thiophene-2-carboxamide core substituted with a 5-chloro group. The molecule is further modified with a 4-ethoxybenzo[d]thiazol-2-yl moiety and a 3-(dimethylamino)propyl group, both contributing to its unique physicochemical and pharmacological properties. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

5-chloro-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S2.ClH/c1-4-25-13-7-5-8-14-17(13)21-19(27-14)23(12-6-11-22(2)3)18(24)15-9-10-16(20)26-15;/h5,7-10H,4,6,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBOITXQYPHUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure incorporates a benzothiazole moiety, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN3O4SC_{18}H_{20}ClN_{3}O_{4}S, with a molecular weight of 409.89 g/mol. The presence of the thiophene and benzothiazole rings contributes to its biological activity, as these structures are often associated with significant pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including the compound . Research indicates that derivatives with similar structures exhibit notable activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). For instance, compounds derived from benzothiazole have shown Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics, suggesting strong antibacterial properties .

Table 1: Antimicrobial Activity of Related Benzothiazole Compounds

CompoundMIC (μg/mL)Inhibition (%)
Compound A25098
Compound B10099
5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamideTBDTBD

Anticancer Activity

The compound's anticancer potential has also been investigated. In vitro studies have demonstrated that similar benzothiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. The presence of the dimethylamino group is believed to enhance cellular uptake and bioactivity .

Case Study: Anticancer Effects in Cell Lines
A study evaluating the effects of benzothiazole derivatives on human cancer cell lines revealed that compounds with structural similarities to 5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide exhibited significant cytotoxicity against breast and lung cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating a promising therapeutic index .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific cellular targets. Docking studies suggest that it may bind effectively to proteins involved in critical signaling pathways related to cell growth and apoptosis, such as DprE1 in tuberculosis pathogens . The binding affinity observed in these studies indicates a potential for selective targeting, which could minimize side effects compared to conventional therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights five compounds (9–13) sharing a 2-thioxoacetamide-thiazolidinone backbone (Table 1). While these analogs differ in substitution patterns, they provide a basis for comparative analysis:

Table 1: Key Properties of Analogs vs. Target Compound

Compound ID Substituents/Modifications Yield (%) Melting Point (°C) Solubility (Polarity) Pharmacological Notes (Inferred)
9 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 Low (non-polar groups) Potential antimicrobial activity
10 Indole-3-ylmethylene, phenyl 83 206–207 Moderate Possible CNS activity
11 4-Methylphenyl-oxoethylidene, phenyl 65 147–148 High (polar ketone) Unclear
12 5-Nitro-2-furylmethylene, 4-fluorophenyl 53 155–156 Moderate (nitro group) Antibacterial potential
13 5-Nitro-2-furylmethylene, 4-chlorophenyl 58 159–160 Low Similar to 12
Target Thiophene-2-carboxamide, ethoxybenzothiazol N/A* N/A* High (hydrochloride salt) Likely enhanced bioavailability

Structural and Functional Insights

The ethoxybenzothiazol group in the target introduces electron-donating effects, contrasting with the electron-withdrawing nitro or chloro groups in analogs 12 and 13. This may alter binding affinity to targets like enzymes or DNA .

Solubility and Bioavailability :

  • The hydrochloride salt of the target compound likely surpasses the solubility of analogs 9–13, which lack ionizable groups (e.g., nitro or chloro substituents reduce polarity in 12 and 13).

Synthetic Efficiency: Analogs 9–13 exhibit yields ranging from 53% to 90%, influenced by steric hindrance (e.g., indole in 10) or reactivity of substituents (e.g., nitro-furyl in 12).

Research Findings and Limitations

  • Antimicrobial Activity : Analogs 9, 12, and 13 show promise against bacterial/fungal targets, attributed to nitro and chloro groups. The target’s 5-chloro substituent may confer similar activity, but its benzothiazol moiety could shift specificity toward eukaryotic targets (e.g., cancer cells) .
  • Thermal Stability : Higher melting points in analogs 9 and 10 (186–207°C) suggest strong intermolecular forces (e.g., hydrogen bonding), whereas the target’s hydrochloride salt may lower its melting point compared to neutral analogs.

Critical Gaps :

  • No direct pharmacological data for the target compound are available in the evidence.
  • Analogs 9–13 lack the dimethylamino-propyl group, a key feature of the target that may influence pharmacokinetics (e.g., half-life, tissue distribution).

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